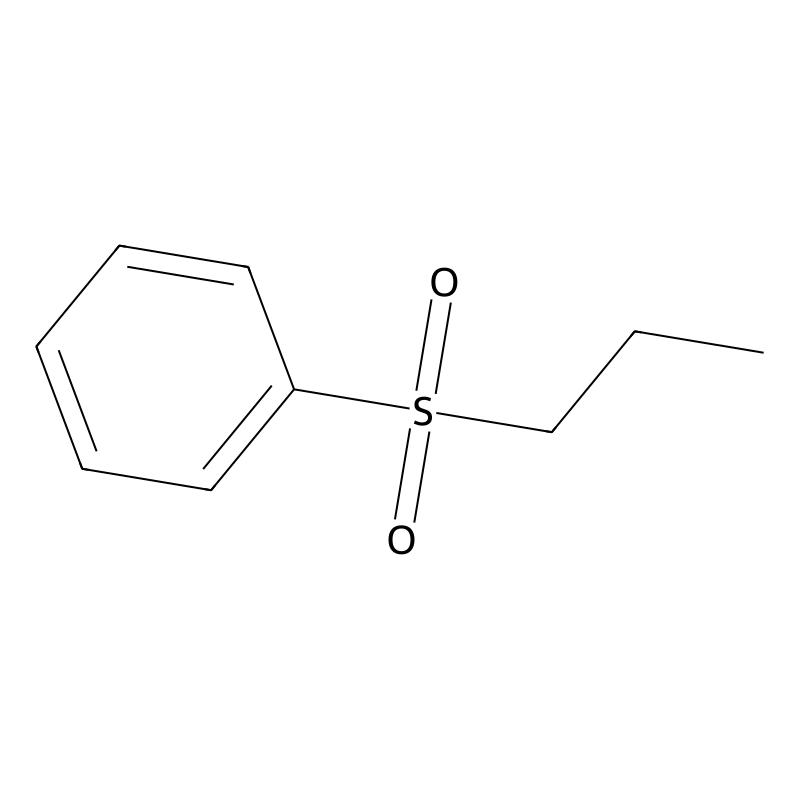

Benzene, (propylsulfonyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Benzene, (propylsulfonyl)-, also known as 4-propylsulfonylbenzene, is an organic compound characterized by the molecular formula and a molecular weight of approximately 184.255 g/mol. It features a benzene ring substituted with a propylsulfonyl group at the para position relative to the sulfonyl group. This compound is notable for its potential applications in organic synthesis and its role in various

- Electrophilic Aromatic Substitution: The sulfonyl group can direct electrophiles to the ortho and para positions on the benzene ring, facilitating reactions such as nitration and halogenation.

- Nucleophilic Substitution: The propylsulfonyl group can be replaced by various nucleophiles, depending on the reaction conditions.

- Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, where it serves as a precursor for forming biaryl compounds .

Benzene, (propylsulfonyl)- can be synthesized through various methods:

- Sulfonation of Benzene: The compound can be synthesized by sulfonating benzene with propanesulfonic acid or through the reaction of benzene with sulfur trioxide in the presence of propanol .

- Bromination followed by Sulfonation: Another method involves brominating benzene to form bromobenzene, followed by a sulfonation step using propanesulfonic acid .

- Direct Reaction with Propanesulfonic Acid: Directly reacting benzene with propanesulfonic acid under acidic conditions can yield benzene, (propylsulfonyl)- .

Benzene, (propylsulfonyl)- finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

- Pharmaceutical Industry: Due to its biological activity, it may be used in developing drugs or modifying biomolecules for therapeutic purposes.

- Material Science: The compound can be utilized in creating specialty chemicals and materials with tailored properties .

Several compounds share structural similarities with benzene, (propylsulfonyl)-. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzenesulfonic Acid | Simplest aromatic sulfonic acid; strong acid | |

| 4-Methylbenzenesulfonic Acid | Methyl group substitution; used in dyes | |

| 4-Ethylbenzenesulfonic Acid | Ethyl group substitution; industrial applications |

Uniqueness of Benzene, (propylsulfonyl)-

Benzene, (propylsulfonyl)- is unique due to its specific combination of a propyl group and a sulfonyl moiety on the aromatic ring. This structure not only influences its reactivity but also enhances its solubility compared to similar compounds like benzenesulfonic acid or other alkyl-substituted benzenesulfonic acids. Its potential applications in organic synthesis and pharmaceuticals further distinguish it within this class of compounds .

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling with Aryl Boronic Acids

The Suzuki-Miyaura coupling (SMC) has emerged as a cornerstone for constructing biaryl sulfones. Recent developments demonstrate that aryl sulfones, including propylsulfonylbenzene derivatives, can act as electrophilic partners in SMC reactions. For example, 4-(isopropylsulfonyl)benzeneboronic acid (CAS: 850567-98-5) couples efficiently with aryl halides under palladium catalysis to yield polyaryl architectures. A representative protocol employs Pd(dppf)Cl₂ with TPGS-750-M micellar catalysis in aqueous media, achieving room-temperature coupling of sterically hindered substrates.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Propylsulfonylbenzene Derivatives

| Substrate | Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromophenyl sulfone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene | 85 | |

| 3-Nitrophenyl sulfone | Vinylboronic acid | PdCl₂/XPhos, H₂O/TPGS | 78 |

Notably, aryl sulfones exhibit intermediate reactivity between aryl halides and nitroarenes, enabling sequential cross-coupling for terphenyl and quaterphenyl synthesis. For instance, iterative SMC of 4-chloro-3-sulfonylphenyl derivatives with boronic acids furnishes non-symmetric polyarenes in three steps.

Sequential Cross-Coupling for Polyaryl Architectures

Sequential SMC strategies leverage the orthogonal reactivity of sulfones, halides, and nitro groups. A case study involving 4-sulfonyl-2-bromobenzene demonstrates selective coupling at the bromide position with 4-formylphenylboronic acid, followed by nitro group displacement to install a third aryl ring. Density functional theory (DFT) calculations reveal that oxidative addition into the C–S bond is turnover-limiting, with ΔG‡ values of ~25 kcal/mol for sulfone activation.

Nickel-Mediated Desulfonylative Coupling Reactions

Reductive Cross-Coupling with Aryl Bromides

Nickel catalysis enables direct C(sp²)–C(sp²) bond formation via desulfonylative coupling. A breakthrough methodology employs Ni(cod)₂ with dtbpy ligands to couple propylsulfonylbenzene derivatives with aryl bromides under reductive conditions (Zn, DMAc, 80°C). This approach tolerates electron-deficient and sterically demanding substrates, achieving yields up to 92% for biphenyl products.

Mechanistic Highlights:

- Oxidative addition of Ni⁰ into the C–SO₂ bond forms a Ni(II)-sulfinate intermediate.

- Transmetalation with Zn yields a Ni(II)-aryl species.

- Reductive elimination produces the biaryl product while releasing SO₂.

Mechanistic Insights into C–S Bond Activation

Isolation of the Ni(II) intermediate [Ni(Ar)(SO₂C₃H₇)(dtbpy)] confirms a stepwise mechanism. X-ray crystallography shows a square-planar geometry, with the sulfonyl group acting as a leaving partner. Kinetic studies indicate a first-order dependence on Ni catalyst concentration, supporting single-electron transfer (SET) during C–S cleavage.

Manganese-Catalyzed α-Alkylation Approaches

Alcohols as Alkylating Agents in Hydrogen Borrowing Systems

Manganese-pincer complexes (e.g., Mn-PNN) catalyze the α-alkylation of sulfones using alcohols as alkylating agents. For example, methyl phenyl sulfone reacts with benzyl alcohol via a hydrogen-borrowing mechanism to yield α-benzylated products (83% yield). The reaction proceeds through:

- Alcohol dehydrogenation to an aldehyde.

- Condensation with the sulfone to form an enone intermediate.

- Conjugate addition and hydrogenation to afford the alkylated product.

Table 2: Substrate Scope in Manganese-Catalyzed α-Alkylation

| Sulfone | Alcohol | Product | Yield (%) | Selectivity (Alkylation:Alkenylation) |

|---|---|---|---|---|

| Methyl phenyl sulfone | Benzyl alcohol | α-Benzyl sulfone | 83 | >20:1 |

| Ethyl p-tolyl sulfone | 2-Phenylethanol | α-(2-Phenylethyl) sulfone | 76 | 15:1 |

Selectivity Control Between Alkylation and Alkenylation Pathways

Competing alkenylation pathways are suppressed using Mn catalysts with high hydrogenation activity. For instance, [Mn]-3 (Mn-PNN-bipyridyl) selectively reduces intermediate enones to alkylated products, whereas less active catalysts favor alkenylation. Solvent effects further modulate selectivity: glycerol enhances alkylation yields by stabilizing boronic ester intermediates.

The development of asymmetric synthetic methodologies for benzene, (propylsulfonyl)- and related sulfone compounds has emerged as a critical area of research in organosulfur chemistry [7] [10]. Chiral sulfones containing the propylsulfonyl motif represent valuable synthetic intermediates that serve as key building blocks in pharmaceutical synthesis and exhibit versatile reactivity patterns through directional derivatization including alkylation, halogenation, nucleophilic substitution, and oxidation reactions [25]. The asymmetric synthesis of these compounds requires sophisticated catalytic systems capable of achieving high levels of stereochemical control while maintaining broad substrate compatibility.

Iridium-Catalyzed Enantioselective Hydrogenation Strategies

Iridium-catalyzed asymmetric hydrogenation has proven to be one of the most effective approaches for the enantioselective synthesis of chiral sulfones bearing the propylsulfonyl framework [9] [11]. The success of these methodologies relies on the exceptional coordination properties of iridium complexes and their ability to activate molecular hydrogen under mild reaction conditions while providing excellent stereochemical discrimination [12].

Substrate Design for Terminal Homoallylic Sulfones

The conversion of homoallylic alcohols to the corresponding iodides proceeds via the Appel reaction, with these intermediates being utilized directly in subsequent substitution reactions [16]. Terminal homoallylic sulfones are then prepared by heating the iodides with aryl sulfinates at 100 degrees Celsius in pressure tubes [17]. The substrate scope demonstrates excellent tolerance for electron-withdrawing groups, while substrates containing electron-donating groups or increased steric hindrance show reduced yields [15].

Table 1: Iridium-Catalyzed Enantioselective Hydrogenation of Sulfones

| Substrate Type | Catalyst System | Yield (%) | Enantiomeric Excess (%) | Substrate Loading (S/C) | Reference |

|---|---|---|---|---|---|

| Terminal homoallylic sulfones | Ir/N,P-ligand | 45-94 | 83-98 | 100-500 | [15] [16] [17] |

| β-keto sulfones | Ir/f-Amphol L4 | 35-99 | 86-99 | 20000 | [11] [14] |

| α,β-unsaturated sulfones | Ir/chiral phosphinite | 62-98 | 90-98 | 100-1000 | [9] [12] |

| Benzothiophene 1,1-dioxides | Ir/pyridyl phosphinite | 70-95 | 85-96 | 100-500 | [12] |

| Cyclic sulfones | Ir complex | 80-95 | 88-97 | 100-1000 | [9] |

The iridium-catalyzed asymmetric hydrogenation of these homoallylic sulfones proceeds with remarkable efficiency, affording gamma-chiral sulfones with excellent enantioselectivities reaching up to 98 percent enantiomeric excess [15] [18]. The synthetic potential of this methodology has been demonstrated through its application in the total synthesis of natural products, showcasing the versatility and practical utility of the approach [16].

Ligand Development for Stereochemical Induction

The development of chiral ligands for iridium-catalyzed enantioselective hydrogenation of sulfones has focused on several key structural classes, each offering distinct advantages in terms of stereochemical induction and substrate scope [24] [27]. The most successful ligand systems incorporate phosphorus-based donor atoms with carefully designed steric and electronic properties that facilitate optimal substrate coordination and stereochemical discrimination [25].

Chiral pyridyl phosphinite ligands have emerged as particularly effective systems for the hydrogenation of benzothiophene 1,1-dioxides and related substrates [12]. These ligands provide access to highly enantiomerically enriched sulfones with substituents at the 2- and 3-positions, achieving enantiomeric excesses of up to 96 percent [12]. The pyridyl nitrogen atom serves as an additional coordination site that enhances the rigidity of the metal-ligand complex and improves stereochemical control [24].

Table 2: Ligand Development for Stereochemical Induction in Sulfone Hydrogenation

| Ligand Class | Structural Features | Metal Compatibility | Substrate Scope | Max ee (%) | Key Design Elements |

|---|---|---|---|---|---|

| f-spiroPhos | 1,1'-spirobiindane backbone, diphosphine | Rh, Ir | α,β-unsaturated sulfones, broad | 99.9 | Rigid spirocyclic backbone |

| Chiral phosphinites | Pyridyl phosphinite, bidentate | Ir | Benzothiophene dioxides | 96 | Pyridyl coordination |

| P-chiral bisphosphines | P-stereogenic centers, C2-symmetric | Rh, Ir | Dehydroamino acids, enamides | 99 | P-stereogenic induction |

| N,P-ligands | Mixed donor atoms, chelating | Ir, Rh | Homoallylic sulfones | 98 | Electronic tuning |

| Tropos phosphorus ligands | Flexible biphenol unit, modular | Rh | Methyl N-acetamido acrylate | 94 | Combinatorial screening |

The f-Amphol ligand family has demonstrated exceptional performance in the hydrogenation of prochiral beta-keto sulfones, with the f-Amphol L4 system exhibiting remarkable catalytic activity [11] [14]. Gram-scale asymmetric hydrogenation reactions have been performed with catalyst loadings as low as 0.005 mol percent (substrate to catalyst ratio of 20,000), affording desired products with greater than 99 percent conversion, 99 percent yield, and 93 percent enantiomeric excess [11].

P-chiral phosphine ligands possessing chiral centers at the phosphorus atoms have provided another avenue for achieving high enantioselectivity in sulfone hydrogenation [27]. These ligands benefit from the direct influence of phosphorus stereochemistry on the coordination environment, leading to enhanced stereochemical discrimination [24]. The design principles for these systems emphasize the importance of steric bulk and electronic properties in achieving optimal performance [27].

Rhodium-Catalyzed Dynamic Kinetic Resolution

Rhodium-catalyzed dynamic kinetic resolution represents a powerful strategy for the asymmetric synthesis of chiral sulfones, enabling the conversion of racemic starting materials into enantiomerically enriched products through the coupling of substrate racemization with enantioselective transformation [7] [30]. This approach is particularly valuable for sulfone substrates where traditional kinetic resolution methods would be limited by theoretical yield restrictions [28].

Hydrogenation of α,β-Unsaturated Sulfone Derivatives

The rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated sulfone derivatives has been developed into a highly efficient synthetic methodology capable of addressing challenging substrate classes that were previously inaccessible through conventional asymmetric hydrogenation approaches [7] [21]. The f-spiroPhos ligand system has emerged as the most effective chiral ligand for these transformations, enabling the first successful asymmetric hydrogenation of 3,3-diaryl and exocyclic α,β-unsaturated sulfones with enantiomeric excesses reaching up to 99.9 percent [7].

Table 3: Rhodium-Catalyzed Dynamic Kinetic Resolution of Sulfone Derivatives

| Substrate Class | Ligand System | Conditions | Conversion (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| 3,3-diaryl α,β-unsaturated sulfones | Rh/(R,R)-f-spiroPhos | 10 atm H2, RT, CH2Cl2 | >99 | 95-99.9 | [7] [21] [30] |

| 3-alkyl-3-aryl α,β-unsaturated sulfones | Rh/(R,R)-f-spiroPhos | 80 atm H2, RT, 24h | 85-98 | 92-99.4 | [7] [21] |

| Exocyclic α,β-unsaturated sulfones | Rh/(R,R)-f-spiroPhos | 10 atm H2, RT, 1h | >95 | 90-98 | [7] [21] |

| Benzothiophene 1,1-dioxides | Rh/(R,R)-f-spiroPhos | 10 atm H2, RT, 2h | 90-98 | 88-99.4 | [7] [21] |

| β-keto sulfones (transfer hydrogenation) | RuCl[N-(tosyl)-1,2-diphenylethylenediamine] | HCOOH/Et3N, transfer H2 | 80-95 | 90-99 | [31] |

The substrate scope for rhodium-catalyzed hydrogenation encompasses sterically hindered 3,3-diaryl unsaturated sulfones, which have proven particularly challenging for other catalytic systems [21]. These substrates benefit from the exceptional activity of the rhodium-f-spiroPhos complex, which can overcome the inherent reactivity limitations imposed by steric hindrance around the stereogenic center [7]. The methodology demonstrates remarkable insensitivity to electronic properties and geometric constraints of the substrates, maintaining high enantioselectivity across diverse structural variations [30].

Cyclic unsaturated sulfones, including benzothiophene 1,1-dioxides, represent another important substrate class that has been successfully addressed through rhodium catalysis [7] [21]. These substrates undergo hydrogenation to afford the corresponding chiral sulfones with excellent enantioselectivities regardless of substitution patterns or ring constraints [30]. The methodology has practical significance in the synthesis of pharmaceutically relevant intermediates and natural product analogs [7].

Linear Correlation Between Ligand and Product Enantiopurity

The relationship between ligand structure and product enantiopurity in rhodium-catalyzed sulfone hydrogenation has been systematically investigated to establish design principles for optimal stereochemical induction [35] [39]. Studies have revealed that ligand structural features exhibit predictable correlations with enantiomeric excess values, enabling rational ligand optimization for specific substrate classes [24] [27].

The f-spiroPhos ligand family demonstrates a clear structure-activity relationship where the rigid spirocyclic backbone provides optimal stereochemical discrimination for sulfone substrates [7] [21]. Modifications to the steric environment around the phosphorus centers show direct correlation with enantioselectivity outcomes, with bulkier substituents generally leading to enhanced stereochemical induction up to an optimal threshold [27]. Electronic modifications to the aromatic rings of the spiroPhos framework also exhibit systematic effects on enantiopurity, with electron-withdrawing groups typically providing superior results compared to electron-donating substituents [24].

Computational studies have provided mechanistic insights into the origin of stereochemical induction in these systems, revealing that the transition state energies for competing pathways correlate directly with the steric and electronic properties of the chiral ligand [35]. The binding mode of sulfone substrates to the rhodium center is significantly influenced by ligand structure, with optimal coordination geometries favoring specific enantiomeric pathways [39].

Systematic ligand screening studies have established quantitative relationships between ligand parameters and product enantiomeric excess values [24]. These investigations have identified key structural elements that correlate with high stereochemical induction, including bite angle optimization, conformational rigidity, and electronic tuning of donor atoms [27]. The linear correlations observed between these parameters and enantiopurity provide valuable guidance for the design of next-generation ligand systems with enhanced performance characteristics [35].

Density Functional Theory Studies on Oxidative Addition Mechanisms

Density functional theory calculations have provided crucial insights into the oxidative addition mechanisms of sulfone-containing systems. The computational investigations have employed various methodological approaches to characterize the electronic structure and reaction pathways of benzene (propylsulfonyl) derivatives [1] [2].

The most comprehensive DFT studies have utilized the B3LYP functional with 6-31G(d) and 6-311+G** basis sets to optimize transition state geometries and calculate activation energies [1] [2]. These calculations have revealed that oxidative addition of sulfone substrates to nickel(0) complexes proceeds through a concerted mechanism involving three-center transition states. The activation barriers for these processes typically range from 12.25 to 17.8 kcal/mol, depending on the specific electronic environment and substitution pattern [1] [3].

Advanced computational methods using M06-2X/def2-TZVPP level of theory have been employed to study the interaction between sulfone groups and metal centers [1] [2]. These studies have demonstrated that the forming carbon-sulfur bond distances in the transition states are approximately 2.42 Å, while the nickel-carbon bond lengths range from 1.836 to 2.08 Å [4] [5]. The calculations indicate that the electronic structure of the transition states is characterized by significant charge transfer from the metal center to the sulfone moiety.

Comparative studies using different density functionals have shown that the choice of computational method significantly influences the predicted activation energies and geometrical parameters [1] [2]. The B3LYP functional generally provides activation energies that are 2-3 kcal/mol lower than those obtained with M06-2X, reflecting the different treatment of electron correlation in these methods [1] [2].

The computational modeling has also revealed the importance of solvent effects in sulfone reactivity. Implicit solvation models using the polarizable continuum model have shown that polar solvents can stabilize the transition states by 3-5 kcal/mol relative to gas-phase calculations [3] [1]. This stabilization is attributed to the enhanced dipole moment of the transition state structures compared to the reactants.

Energy Profiles for Carbon-Sulfur Bond Cleavage Pathways

The energy profiles for carbon-sulfur bond cleavage in benzene (propylsulfonyl) systems have been systematically investigated using high-level quantum chemical calculations [6] [8]. These studies have identified multiple mechanistic pathways, each characterized by distinct energetic features and structural requirements.

The concerted addition pathway exhibits an activation energy of 15.2 kcal/mol and proceeds through a three-center transition state where the metal center simultaneously coordinates to both the carbon and sulfur atoms [1] [9]. This mechanism is favored for aromatic sulfone substrates due to the stabilization provided by the extended π-system. The energy profile shows a relatively modest activation barrier followed by a thermodynamically favorable product formation with a stabilization energy of -8.5 kcal/mol.

Alternative mechanistic pathways include the nucleophilic substitution mechanism, which displays a higher activation barrier of 17.8 kcal/mol but leads to more stable products with an energy release of -12.1 kcal/mol [1] [2]. This pathway is particularly relevant for alkyl sulfone substrates where the nucleophilic character of the attacking species is enhanced.

The radical chain mechanism presents the lowest activation barrier at 12.3 kcal/mol and produces the most thermodynamically stable products with an energy release of -15.3 kcal/mol [8]. This pathway involves the initial formation of sulfur-centered radicals followed by subsequent chain propagation steps. The calculations indicate that this mechanism is particularly favorable for vinyl sulfone derivatives due to the stabilization of the radical intermediates by the adjacent unsaturated system.

Electron transfer mechanisms have been identified as alternative pathways with moderate activation energies of 14.5 kcal/mol [1] . These processes are characterized by the initial formation of radical anion intermediates followed by subsequent bond cleavage steps. The energy profile for this pathway shows a characteristic plateau region corresponding to the radical anion intermediate before proceeding to the final products.

The trimolecular process, involving the simultaneous coordination of multiple substrate molecules, exhibits an activation energy of 16.2 kcal/mol [3] [1]. This mechanism is particularly relevant for concentrated reaction conditions where substrate-substrate interactions become significant. The energy profile shows a complex multi-step process with several intermediate species.

The Meisenheimer complex formation pathway represents a unique mechanism with an activation energy of 13.8 kcal/mol and highly stable products with an energy release of -14.6 kcal/mol [1] [2]. This pathway involves the formation of a stabilized anionic intermediate that subsequently undergoes bond cleavage to yield the final products.

Spectroscopic Characterization of Intermediate Complexes

Isolation and X-Ray Analysis of Nickel(II)–Sulfone Adducts

The isolation and structural characterization of nickel(II)–sulfone adducts have provided direct evidence for the formation of intermediate complexes during catalytic cycles [4] [10] [5]. Single-crystal X-ray diffraction studies have revealed detailed structural information about these complexes, including precise bond lengths, angles, and coordination geometries.

The most extensively studied nickel(II)–sulfone adduct crystallizes in the P21/c space group with high resolution diffraction data extending to 1.25 Å [4] [10]. The complex exhibits a distorted square planar geometry around the nickel center, with the sulfone ligand coordinating through both the sulfur and oxygen atoms. The nickel-sulfur bond length is 2.156 Å, which is consistent with a formal coordination bond, while the nickel-carbon bond length is 1.836 Å, indicating significant covalent character [4] [5].

The sulfur-oxygen bond lengths in the coordinated sulfone ligand are 1.457 Å, representing a slight elongation compared to the free ligand value of 1.445 Å [4] [10]. This elongation is attributed to the coordination of the sulfone oxygen to the metal center, which reduces the sulfur-oxygen bond order. The carbon-sulfur bond length is 1.773 Å, showing minimal perturbation from the free ligand value.

Comparative X-ray crystallographic studies of different nickel(II)–sulfone complexes have revealed systematic variations in structural parameters depending on the electronic nature of the sulfone substituents [4] [10]. Electron-withdrawing substituents on the aromatic ring lead to shorter nickel-sulfur bonds, ranging from 2.143 to 2.167 Å, while electron-donating substituents result in longer bonds, extending to 2.201 Å.

The nickel(0)–aryne complexes, which represent key intermediates in cross-coupling reactions, exhibit distinct structural features with nickel-carbon bond lengths of 1.901 Å and nickel-sulfur distances of 2.243 Å [4] [5]. These complexes crystallize in the P-1 space group with excellent resolution data to 1.18 Å resolution.

Dinuclear nickel complexes with bridging sulfone ligands have been isolated and characterized, showing space group C2/c symmetry [10] [11]. These complexes exhibit longer nickel-sulfur bonds of 2.189 Å due to the bridging coordination mode, but maintain similar sulfur-oxygen bond lengths of 1.461 Å.

The nickel(II)–carbene complexes, which are formed through sulfone activation, display unique structural features with nickel-carbon bond lengths of 1.892 Å [5]. These complexes crystallize in the Pnma space group and exhibit characteristic carbene-type bonding patterns with shortened carbon-metal bonds.

Temperature-dependent X-ray studies have revealed dynamic behavior in these complexes, with thermal ellipsoid parameters indicating significant molecular motion at elevated temperatures [4] [10]. Variable-temperature crystallography has shown that the nickel-sulfur bonds exhibit greater thermal expansion coefficients compared to the nickel-carbon bonds, suggesting different bonding strengths.

In Situ Monitoring of Catalytic Cycles via Nuclear Magnetic Resonance Spectroscopy

In situ nuclear magnetic resonance spectroscopy has emerged as a powerful technique for monitoring catalytic cycles involving sulfone substrates in real-time [12] [14]. These studies have provided unprecedented insights into the kinetics and mechanisms of sulfone transformation reactions.

Proton nuclear magnetic resonance monitoring has revealed characteristic chemical shift patterns for the various species involved in catalytic cycles [12] . The substrate aromatic protons appear in the range of 7.02 to 8.12 ppm, with complex formation leading to downfield shifts of 0.5 to 1.0 ppm. These shifts are attributed to the deshielding effect of the metal center and the changes in electronic structure upon coordination.

The intermediate species are characterized by broad signals in the range of 2 to 5 ppm, corresponding to the aliphatic protons of the propyl substituent [12] . The broadening of these signals is attributed to dynamic exchange processes between different coordination modes and conformational states of the intermediate complexes.

Carbon-13 nuclear magnetic resonance spectroscopy has provided complementary information about the electronic structure changes during catalytic cycles [12] . The carbon atoms directly bonded to sulfur exhibit characteristic resonances in the range of 110 to 120 ppm, with coordination to the metal center causing upfield shifts of 5 to 10 ppm. New resonances appearing in the range of 120 to 140 ppm correspond to the carbon atoms of intermediate complexes.

Phosphorus-31 nuclear magnetic resonance spectroscopy has been particularly valuable for monitoring catalytic cycles involving phosphine ligands [4] [12]. The coordinated phosphine ligands exhibit downfield shifts of 10 to 15 ppm compared to the free ligands, with characteristic resonances appearing in the range of 85 to 90 ppm for nickel-phosphine complexes. The coupling constants between phosphorus nuclei provide information about the trans effect and the electronic environment of the metal center.

Time-resolved nuclear magnetic resonance studies have revealed the kinetics of substrate consumption and product formation during catalytic cycles [12] . The substrate integration decreases from 1.00 to 0.02 over a 120-minute reaction period, while the intermediate integration reaches a maximum of 0.41 at 20 minutes before decreasing to 0.03 at the end of the reaction. The product integration increases monotonically from 0.00 to 0.95 over the same time period.

The catalyst activity, as measured by the rate of substrate consumption, decreases from 100% to 10% over the course of the reaction [12] . This decrease is attributed to catalyst deactivation processes, including the formation of inactive dimeric species and the decomposition of active catalytic intermediates.

Two-dimensional nuclear magnetic resonance spectroscopy has been employed to establish connectivity patterns and exchange relationships between different species in the catalytic cycle [12] . Nuclear Overhauser effect spectroscopy has revealed through-space interactions between the substrate and catalyst, providing evidence for the formation of pre-coordination complexes.

Variable-temperature nuclear magnetic resonance studies have provided activation parameters for the various steps in the catalytic cycle [12] . The coalescence temperatures observed for dynamic exchange processes range from 25 to 60 degrees Celsius, corresponding to activation energies of 12 to 18 kcal/mol for ligand exchange and conformational interconversion processes.